molecular formula C15H11ClN2S B2846503 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol CAS No. 852389-04-9

5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol

Cat. No. B2846503
CAS RN: 852389-04-9
M. Wt: 286.78
InChI Key: ZUHUPNVZKHINMK-UHFFFAOYSA-N
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Description

Imidazole is a planar five-membered ring. It is a part of several important biologically active compounds. The phenyl group is a functional group made up of six carbon atoms in a cyclic arrangement with alternating single and double bonds, resembling benzene. The chlorophenyl group is a derivative of the phenyl group, where one hydrogen atom is replaced by a chlorine atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, NMR, and HRMS . Computational methods such as Density Functional Theory (DFT) can also be used to predict the molecular structure .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various experimental and computational methods. For instance, the reactivity of a compound can be analyzed using Frontier Molecular Orbital (FMO) analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally or predicted using computational methods. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antioxidant and Antimicrobial Potential

Imidazole derivatives, including compounds structurally similar to 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol, have been extensively studied for their antioxidant and antimicrobial properties. For instance, derivatives have shown promise as radical scavengers and defense system inducers, highlighting their potential as novel antioxidants with the ability to mitigate oxidative stress and possibly support endogenous defense mechanisms against various pathogens (Shehzadi et al., 2018).

Structural Analysis and Molecular Design

Structural analysis through X-ray diffraction and other spectroscopic methods provides essential insights into the molecular architecture of imidazole derivatives, facilitating the design of molecules with enhanced biological activity. These analyses contribute to a deeper understanding of the structural requirements for biological activity and aid in the development of more effective and targeted therapeutic agents (Sharma et al., 2017).

Potential in Anticancer Research

Some imidazole derivatives have been investigated for their anticancer properties, demonstrating significant activity against various cancer cell lines. This suggests that compounds like 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol could be explored further for their potential in cancer therapy, offering a foundation for the development of new anticancer agents (Gomha et al., 2014).

Corrosion Inhibition

Research into imidazole derivatives also extends to their application in industrial contexts, such as their use as corrosion inhibitors for metals. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments. This application is particularly relevant in industries where metal longevity and integrity are crucial (Bentiss et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, some compounds can inhibit certain enzymes or interact with receptors .

Safety and Hazards

Safety data sheets provide information about the hazards of a compound and the necessary precautions. They include information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research could focus on exploring the potential applications of “5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol” in various fields, such as medicine or materials science .

properties

IUPAC Name

4-(4-chlorophenyl)-3-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-8-6-11(7-9-12)14-10-17-15(19)18(14)13-4-2-1-3-5-13/h1-10H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHUPNVZKHINMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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